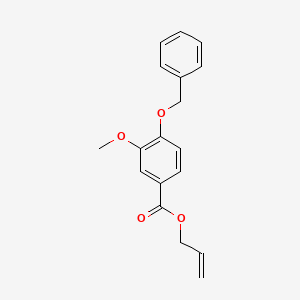

Allyl 4-(benzyloxy)-3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl 4-(benzyloxy)-3-methoxybenzoate: is an organic compound characterized by the presence of an allyl group, a benzyloxy group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Esterification Reaction: : One common method to synthesize Allyl 4-(benzyloxy)-3-methoxybenzoate involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with allyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to drive the reaction to completion.

-

Benzylation and Methoxylation: : Another approach involves the benzylation of 4-hydroxy-3-methoxybenzoic acid followed by esterification with allyl alcohol. The benzylation step can be carried out using benzyl chloride in the presence of a base like potassium carbonate, while the methoxylation can be achieved using dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids or bases can be used to facilitate the esterification reaction, and advanced purification techniques like distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Allyl 4-(benzyloxy)-3-methoxybenzoate can undergo oxidation reactions, particularly at the allyl group, to form epoxides or allylic alcohols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

-

Reduction: : The compound can be reduced at the ester functional group to form the corresponding alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or thiols replace the benzyloxy group. This reaction often requires a base like sodium hydride (NaH) to deprotonate the nucleophile.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, and hydrogen peroxide.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products

Oxidation: Epoxides, allylic alcohols.

Reduction: Alcohols.

Substitution: Substituted benzoates with different nucleophiles.

Scientific Research Applications

Chemistry

In organic synthesis, Allyl 4-(benzyloxy)-3-methoxybenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential anti-inflammatory, antimicrobial, or anticancer properties. Its ability to undergo specific chemical reactions enables the creation of derivatives with enhanced biological activity.

Industry

In the materials science field, this compound can be used as a monomer or a building block for the synthesis of polymers with unique properties. These polymers may find applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Allyl 4-(benzyloxy)-3-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyl group can undergo metabolic transformations, leading to active metabolites that contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)-3-methoxybenzoic acid: Lacks the allyl group, making it less reactive in certain chemical transformations.

Allyl 4-hydroxy-3-methoxybenzoate: Similar structure but without the benzyloxy group, affecting its solubility and reactivity.

4-(Benzyloxy)-3-methoxybenzyl alcohol: Contains a hydroxyl group instead of an ester, altering its chemical behavior and applications.

Uniqueness

Allyl 4-(benzyloxy)-3-methoxybenzoate is unique due to the combination of its allyl, benzyloxy, and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Biological Activity

Allyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is classified as an ester and features a unique structure comprising an allyl group, a benzyloxy group, and a methoxy group attached to a benzoate backbone. The molecular formula is C17H18O4.

Synthesis Steps:

- Methylation : Starting from 4-hydroxy-3-methoxybenzoic acid, methylation produces methyl 4-hydroxy-3-methoxybenzoate.

- Allylation : The resulting compound undergoes allylation using allyl bromide in the presence of a base (e.g., potassium carbonate).

- Benzylation : Finally, benzyl bromide is used to introduce the benzyloxy group under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against five bacterial strains, demonstrating promising results in inhibiting bacterial growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a study reported that the compound reduced viability in cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 to 20 µg/mL .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancer cells.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial survival.

- Anticancer Mechanism : It appears to induce apoptosis by activating caspases, which are crucial for programmed cell death, and by interfering with signaling pathways that regulate cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

A detailed investigation was conducted on the antimicrobial activity of various derivatives of eugenol, including this compound. Results indicated that modifications to the structure significantly impacted efficacy against Gram-positive and Gram-negative bacteria . -

Cancer Cell Line Study :

In vitro studies on human cancer cell lines demonstrated that exposure to this compound resulted in significant reductions in cell viability, with associated morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased Annexin V staining in treated cells compared to controls .

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

prop-2-enyl 3-methoxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C18H18O4/c1-3-11-21-18(19)15-9-10-16(17(12-15)20-2)22-13-14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3 |

InChI Key |

OKRRKXWSLJOWHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.